

In-Depth Spectral Analysis of 3-Nitrophenylacetylene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-Nitrophenylacetylene

Cat. No.: B1294367

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An examination of the spectral properties of **3-nitrophenylacetylene**, a valuable building block in organic synthesis, is crucial for its effective application in research and drug development. This technical guide provides a comprehensive overview of its spectral characteristics, including Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Introduction

3-Nitrophenylacetylene, with the chemical formula $\text{C}_8\text{H}_5\text{NO}_2$, is an aromatic compound featuring both a nitro group and a terminal alkyne.^[1] This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations, including Sonogashira coupling and cycloaddition reactions, rendering it a molecule of significant interest to researchers in organic chemistry and materials science.^[2] An accurate understanding of its spectral data is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a consolidated summary of its key spectral features.

Spectral Data Summary

The following tables summarize the key quantitative data from the spectral analysis of **3-nitrophenylacetylene**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3300	≡C-H stretch	Strong
~2100	C≡C stretch	Medium
~1530	Asymmetric NO ₂ stretch	Strong
~1350	Symmetric NO ₂ stretch	Strong
~3100-3000	Aromatic C-H stretch	Medium
~1600-1450	Aromatic C=C stretch	Medium-Strong

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.3-8.4	s	1H	H-2
~8.2-8.3	d	1H	H-4 or H-6
~7.8-7.9	d	1H	H-6 or H-4
~7.6-7.7	t	1H	H-5
~3.2	s	1H	Acetylenic H

Solvent: CDCl₃. The assignments are based on the expected electronic effects of the nitro and acetylene substituents on the aromatic ring.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ , ppm)	Assignment
~148	C-NO ₂ (C-3)
~137	Aromatic CH
~129	Aromatic CH
~125	Aromatic CH
~123	Aromatic C-C \equiv CH
~123	Aromatic CH
~82	Acetylenic C-H
~80	Acetylenic C-Ar

Solvent: CDCl₃. The assignments are based on predicted chemical shifts for substituted benzene derivatives.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
147	100	[M] ⁺ (Molecular Ion)
117	[M-NO] ⁺	
101	[M-NO ₂] ⁺ or [C ₈ H ₅] ⁺	
75	[C ₆ H ₃] ⁺	

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of **3-nitrophenylacetylene**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for liquid organic compounds like **3-nitrophenylacetylene**.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A drop of neat **3-nitrophenylacetylene** is placed directly onto the surface of a diamond attenuated total reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[\[3\]](#)[\[4\]](#)
- **Instrument Setup:** The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean ATR crystal or salt plates is recorded.[\[3\]](#)
- **Data Acquisition:** The sample is placed in the instrument's sample compartment, and the spectrum is acquired. Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.[\[3\]](#)
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of **3-nitrophenylacetylene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry 5 mm NMR tube.[\[5\]](#)[\[6\]](#) A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[\[6\]](#) The solution must be homogeneous and free of any particulate matter.[\[5\]](#)
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The magnetic field is shimmed to achieve high homogeneity.
- **Data Acquisition:** For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.[\[5\]](#)
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

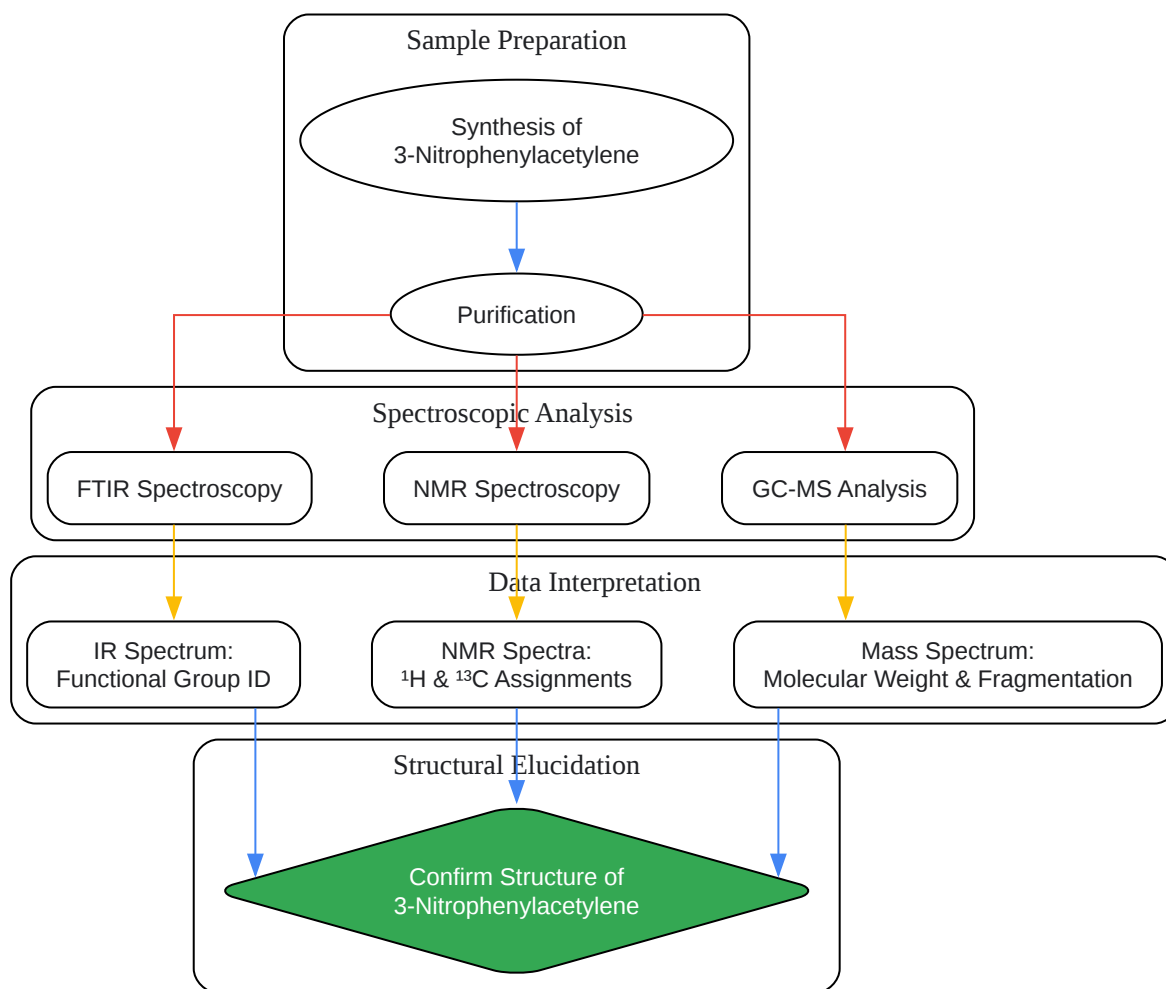
- **Sample Preparation:** A dilute solution of **3-nitrophenylacetylene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10

µg/mL.[7] The sample is placed in a 1.5 mL glass autosampler vial.[7]

- **Instrument Setup:** A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5) is coupled to a mass spectrometer.[8] The injector and transfer line temperatures are set to ensure volatilization of the sample without degradation. A suitable temperature program for the GC oven is established to ensure good separation.[9]
- **Data Acquisition:** A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The eluting compounds are ionized in the mass spectrometer (typically by electron ionization at 70 eV), and the mass-to-charge ratios of the resulting ions are detected.
- **Data Analysis:** The resulting chromatogram shows the separation of components in the sample, and the mass spectrum for each peak is used to identify the compound by its molecular ion and fragmentation pattern.

Logical Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a compound like **3-nitrophenylacetylene**.



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Caption: Workflow for the synthesis, spectral analysis, and structural confirmation of **3-nitrophenylacetylene**.

Conclusion

The spectral data presented in this guide provide a foundational dataset for the identification and characterization of **3-nitrophenylacetylene**. The detailed experimental protocols offer a starting point for researchers to obtain high-quality spectral data in their own laboratories. A thorough understanding and application of these spectral analysis techniques are essential for advancing research and development in fields that utilize this versatile chemical intermediate.

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